Tribenzyl citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

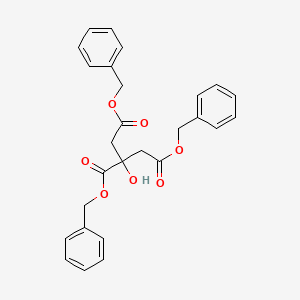

Tribenzyl citrate is a useful research compound. Its molecular formula is C27H26O7 and its molecular weight is 462.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Drug Delivery Systems

Tribenzyl citrate has been investigated as a plasticizer in polymeric drug delivery systems. Its biocompatibility and ability to enhance the mechanical properties of polymers make it suitable for formulating controlled-release systems. For instance, studies have shown that TBC can improve the release profiles of drugs from poly(lactic-co-glycolic acid) (PLGA) matrices, enhancing drug bioavailability while maintaining stability .

1.2. Anticancer Research

Research indicates that TBC derivatives can serve as potential anticancer agents. The synthesis of amino derivatives of citrate, including TBC, has been explored for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain TBC derivatives exhibited significant antiproliferative activity, suggesting their potential role in cancer therapy .

Food Industry Applications

2.1. Food Additive

this compound is utilized as a food additive due to its properties as a flavoring agent and preservative. It is recognized for its ability to enhance the stability and shelf life of food products without imparting undesirable flavors or odors. Regulatory bodies have approved its use in various food products, making it a safe choice for food manufacturers .

Industrial Applications

3.1. Plasticizers in Polymers

TBC is widely employed as a plasticizer in the production of flexible PVC and other polymeric materials. Its low volatility and excellent compatibility with polymers contribute to improved flexibility and durability of the final products. Research has shown that incorporating TBC into polymer formulations enhances their mechanical properties while reducing brittleness .

3.2. Coatings and Adhesives

In coatings and adhesives, TBC serves as a solvent and plasticizer, improving adhesion properties and film formation. Its use in industrial coatings has been linked to enhanced resistance to environmental factors such as moisture and UV light .

Environmental Applications

4.1. Biodegradable Plastics

The incorporation of this compound into biodegradable plastics has garnered attention due to its eco-friendly profile. Studies suggest that TBC can enhance the biodegradability of polymer blends while maintaining their mechanical integrity, making it a promising candidate for sustainable packaging solutions .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |

| Anticancer agents | Significant antiproliferative activity | |

| Food Industry | Food additive | Improves shelf life without flavor impact |

| Industrial Applications | Plasticizers | Enhances flexibility and durability |

| Coatings and adhesives | Improved adhesion and environmental resistance | |

| Environmental Applications | Biodegradable plastics | Increased biodegradability |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various TBC derivatives demonstrated their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that specific modifications to the TBC structure significantly increased their anticancer potency, highlighting the potential for further development in cancer therapeutics.

Case Study 2: Food Preservation

In an investigation on food preservation methods, TBC was incorporated into packaging materials to assess its effectiveness in extending the shelf life of perishable goods. Results showed that TBC-containing films significantly reduced microbial growth compared to control samples, indicating its efficacy as a preservative agent.

Analyse Des Réactions Chimiques

Optimized Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Molar Ratio | 1:4.5 (citric acid : benzyl alcohol) | |

| Catalyst | Concentrated H2SO4 | |

| Temperature | 160–180°C | |

| Reaction Time | 4.5 hours | |

| Yield | 93% (after crystallization) |

Key steps include:

-

Dissolving citric acid in benzene, followed by slow addition of benzyl alcohol and H2SO4 at 3–5°C to minimize side reactions .

-

Neutralization with NaOH to remove residual acid, yielding white needle-like crystals .

Hydrolysis Reactions

The ester bonds in tribenzyl citrate undergo hydrolysis under acidic or basic conditions, regenerating citric acid and benzyl alcohol:

Acidic Hydrolysis

Tribenzyl Citrate+3H2OH+Citric Acid+3Benzyl Alcohol

Basic Hydrolysis (Saponification)

Tribenzyl Citrate+3OH−→Citrate3−+3Benzyl Alcohol

Hydrolysis Conditions

| Condition | Medium | Products | Stability Profile |

|---|---|---|---|

| Acidic | HCl/H2O | Citric acid, Benzyl alcohol | Stable at pH > 5 |

| Basic | NaOH/H2O | Sodium citrate, Benzyl alcohol | Degrades rapidly at pH >10 |

Hydrolysis kinetics are influenced by temperature and pH, with faster degradation observed in strongly alkaline environments.

Functional Group Reactivity

The ester groups in this compound enable additional transformations:

-

Transesterification : Reacts with alcohols (e.g., methanol) in the presence of acid/base catalysts to form mixed esters.

-

Reduction : Lithium aluminum hydride (LiAlH4) reduces esters to benzyl alcohol and glycerol derivatives.

Hydrolysis Mechanism Insights

Density functional theory (DFT) calculations on analogous citrate esters revealed:

-

Proton-coupled electron transfer (PCET) steps dominate in aqueous media, with histidine residues facilitating proton shuttling .

-

Hydrolysis intermediates include mono- and dibenzyl citrate species .

Stability and Storage

This compound is stable under anhydrous conditions but hygroscopic. Recommended storage:

Propriétés

Numéro CAS |

631-25-4 |

|---|---|

Formule moléculaire |

C27H26O7 |

Poids moléculaire |

462.5 g/mol |

Nom IUPAC |

tribenzyl 2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C27H26O7/c28-24(32-18-21-10-4-1-5-11-21)16-27(31,26(30)34-20-23-14-8-3-9-15-23)17-25(29)33-19-22-12-6-2-7-13-22/h1-15,31H,16-20H2 |

Clé InChI |

VYLZSGQQVHTICN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)O |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)O |

Key on ui other cas no. |

631-25-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.